![molecular formula C9H8F2N2O B1443984 2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole CAS No. 939773-89-4](/img/structure/B1443984.png)
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole
Overview
Description
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole is a derivative of the imidazole and benzimidazole family . Imidazoles and benzimidazoles are privileged scaffolds that are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The difluoromethyl group enhances the bond strength and decreases bond length .
Synthesis Analysis
The synthesis of 2-(Difluoromethyl)-1H-benzo[d]imidazole involves several steps. The yield of N-trityl-2-(difluoromethyl)imidazole from 2-(formyl)imidazole was extremely low (5%), indicating the loss of the trityl group under the reaction conditions . A base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives have been synthesized and explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives, including those with methoxy groups, exhibit high corrosion inhibition efficiency, up to 96%, attributed to strong adsorption following the Langmuir model. This suggests potential applications in protecting metals from corrosion in industrial settings (Prashanth et al., 2021).
Molecular Structure Analysis
The vibrational spectrum and structural stability of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have been studied using ab initio and density functional methods. These studies provide insights into the conformational behavior and frequency of vibrational bands, facilitating the understanding of molecular properties (Arslan & Algül, 2008).
Drug Discovery and Biological Activities
Imidazole derivatives are also investigated for their potential in drug discovery, exhibiting antimicrobial and antioxidant activities. Synthesis of new imidazole compounds shows significant bioactivity, hinting at their usefulness in developing new pharmaceuticals (Bassyouni et al., 2012).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies on methoxy-substituted imidazole derivatives provide valuable data on molecular structure, vibrational frequencies, and thermodynamic properties. These studies contribute to a deeper understanding of the molecular behavior and properties of imidazole compounds (Pandey et al., 2017).
Synthesis and Characterization
Various synthetic methods have been developed for imidazole derivatives, including microwave-assisted techniques and catalyst-free approaches. These methods offer efficient routes to synthesize imidazole compounds with diverse functionalities, opening avenues for their application in material science and organic synthesis (Lian-qing, 2011).
Safety And Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable. The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
2-(difluoromethyl)-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-14-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYCXXOUHKKMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734757 | |
Record name | 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole | |
CAS RN |
939773-89-4 | |
Record name | 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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